Proven Intermediate Status in Bayer’s US4920136 Patent for Pyridylethanolamine Livestock Promoters
The compound is explicitly named in US4920136A1 (Bayer AG) as the key intermediate '2-methyl-3-acetyl-5-cyano-6-chloro-pyridine' (Formula V) used in Process 5 for constructing the β-sympathomimetic pyridylethanolamine scaffold. The patent further discloses its preparation (Process 8) from 2-methyl-3-acetyl-5-cyano-6-pyridone (Formula VII) by treatment with phosphorus oxychloride at 50–150 °C [1]. In contrast, its closest analog 2-chloro-6-methylnicotinonitrile (CAS 28900-10-9), lacking the acetyl group, is absent from this patent and cannot undergo the requisite α-haloketone formation step, which is the entry point for the amine coupling that generates the active pharmacophore [1].
| Evidence Dimension | Synthetic pathway compatibility – presence of C5 acetyl as essential ketone handle for α-halogenation/amination sequence |
|---|---|
| Target Compound Data | Explicitly designated as intermediate Formula V in US4920136A1; participates in Process 5 (reaction with pyrrole) to yield pyridylethanolamine scaffold |
| Comparator Or Baseline | 2-Chloro-6-methylnicotinonitrile (CAS 28900-10-9): no acetyl group; not referenced in US4920136A1 for this pathway; methodologically incapable of α-haloketone formation |
| Quantified Difference | Qualitative but absolute pathway exclusion: target compound = required intermediate; comparator = cannot enter pathway |
| Conditions | Patent US4920136A1, Process 5 (amine coupling) and Process 8 (halogenation of pyridone precursor); reaction temperature 50–150 °C in POCl3 |
Why This Matters
For scientists scaling up pyridylethanolamine-type compounds, procuring the acetylated intermediate is mandatory; substitution with the non-acetylated analog would stop synthesis at the first step.
- [1] Bayer Aktiengesellschaft. US Patent US4920136A – Substituted pyridylethanolamine livestock production promoters. Columns 8–9, Processes 5 and 8. View Source
